
Epothilon E
Übersicht
Beschreibung
epothilone E is a natural product found in Sorangium cellulosum and Sorangium with data available.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumormedikamenten
Epothilon E ist eine natürliche zytotoxische Verbindung, die vielversprechend für die Entwicklung neuer Antitumormedikamente ist. Es wirkt ähnlich wie Paclitaxel, indem es die Tubulinpolymerisation und Apoptose induziert, ist aber weniger anfällig für Tumorresistenzmechanismen . Dadurch ist es besonders wirksam gegen refraktäre Tumoren und hat sich in vielerlei Hinsicht als überlegen gegenüber Paclitaxel erwiesen .
Behandlung von triple-negativem Brustkrebs (TNBC)
Es gibt solide Hinweise darauf, dass die Behandlung von TNBC durch die Verwendung von Derivaten von this compound verbessert werden kann. Ixabepilon plus Capecitabin oder Utidelon in Kombination mit Capecitabin haben bei TNBC-Patienten zu verbesserten Ergebnissen geführt . Diese Ergebnisse unterstreichen das Potenzial von Epothilon-E-Derivaten in der gezielten Krebstherapie.
Antikörper-Wirkstoff-Konjugate (ADC)
This compound und seine Analoga wurden auf ihr Potenzial als Wirkstoffe in ADCs untersucht. ADCs sind gezielte Krebstherapien, die zytotoxische Medikamente direkt an Tumorzellen liefern. Die Entwicklung von Epothilon-E-Analoga, die mit einer Linker-Funktionalität ausgestattet sind, zielt darauf ab, die metabolische und chemische Stabilität zu verbessern, wodurch sie für den Einsatz in ADCs geeignet werden .
Gezielte Abgabesysteme
Die Synthese von Octreotid-Epothilon-Konjugaten ist ein innovativer Ansatz, um this compound in Zellen zu transportieren, die Somatostatin-Rezeptoren 2 und 5 überexprimieren. Dieser gezielte Abgabesystem könnte die Wirksamkeit von this compound bei der Behandlung bestimmter Krebsarten verbessern .
Überwindung von Arzneimittelresistenz
Der Wirkmechanismus von this compound beinhaltet die Stabilisierung von Mikrotubuli, wodurch die Resistenz gegen andere Medikamente, die auf Tubulin abzielen, überwunden werden kann. Diese Eigenschaft ist besonders wertvoll bei der Behandlung von Krebserkrankungen, die eine Resistenz gegen First-Line-Behandlungen entwickelt haben .
Synthese neuer Derivate
Kürzlich entwickelte Synthesestrategien haben zur Entwicklung neuer Epothilon-E-Derivate geführt, die eine verbesserte Aktivität gegen refraktäre Tumoren aufweisen. Diese Derivate werden mit bestehenden Medikamenten wie Ixabepilon oder Taxol verglichen, mit dem Ziel, effektivere Antitumormittel zu entwickeln .
Wirkmechanismus
Target of Action
Epothilone E, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential to cell division, and epothilones prevent cells from properly dividing by interfering with tubulin . Specifically, Epothilone E binds to the αβ-tubulin heterodimer subunit , which is the same binding site as paclitaxel .
Mode of Action
Upon binding to the αβ-tubulin heterodimer subunit, Epothilone E decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, it has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This results in the formation of microtubule bundles throughout the cytoplasm .
Biochemical Pathways
The principal biochemical pathway affected by Epothilone E is the microtubule function . By inhibiting this function, Epothilone E stops cells from properly dividing . This mechanism of action is similar to that of paclitaxel . The metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, raises the hope for commercial Epothilone E production .
Result of Action
The result of Epothilone E’s action is cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . Epothilone E possesses the same biological effects as paclitaxel both in vitro and in cultured cells . It is active against refractory tumors, being superior to paclitaxel in many respects .
Action Environment
The action of Epothilone E can be influenced by environmental factors. For instance, the metabolic biosynthetic potency of Epothilone E by Aspergillus fumigatus, an endophyte of Catharanthus roseus, suggests that the production of Epothilone E can be influenced by the growth conditions of the producing organism . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Epothilone E plays a crucial role in biochemical reactions by stabilizing microtubules, which are essential components of the cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, thereby inhibiting cell division. Epothilone E interacts with the αβ-tubulin heterodimer subunit of microtubules, binding to the same site as paclitaxel but with a different binding affinity . This interaction decreases the rate of αβ-tubulin dissociation, leading to the stabilization of microtubules and the formation of microtubule bundles throughout the cytoplasm .
Cellular Effects
Epothilone E exerts significant effects on various types of cells and cellular processes. It induces microtubule bundling and stabilization, leading to mitotic arrest and apoptotic cell death . In cancer cells, epothilone E has been shown to suppress microtubule dynamics in a concentration-dependent manner, similar to paclitaxel . This suppression of microtubule dynamics disrupts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell cycle arrest at the G2-M transition phase and subsequent cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of epothilone E involves the inhibition of microtubule function. By binding to the αβ-tubulin heterodimer subunit, epothilone E stabilizes microtubules and prevents their depolymerization . This stabilization leads to the formation of microtubule bundles and the inhibition of spindle function, which is essential for cell division . Additionally, epothilone E induces tubulin polymerization into microtubules without the presence of GTP, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epothilone E have been observed to change over time. The compound exhibits stability and maintains its microtubule-stabilizing properties over extended periods . Degradation of epothilone E can occur, leading to a decrease in its efficacy . Long-term studies have shown that epothilone E can cause sustained mitotic arrest and apoptotic cell death in cancer cells, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of epothilone E vary with different dosages in animal models. At lower doses, epothilone E has been shown to effectively stabilize microtubules and inhibit tumor growth . At higher doses, toxic effects such as neuropathy and myelosuppression have been observed . These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Epothilone E is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active and inactive metabolites, which may influence the overall efficacy and toxicity of epothilone E . Additionally, epothilone E has been shown to affect metabolic flux and alter metabolite levels in cancer cells .
Transport and Distribution
Within cells and tissues, epothilone E is transported and distributed through interactions with transporters and binding proteins . The compound is known to be a substrate for efflux pumps such as P-glycoprotein, which can influence its intracellular concentration and distribution . Epothilone E’s localization and accumulation within cells are critical for its therapeutic effects, as it needs to reach sufficient concentrations at the target site to exert its microtubule-stabilizing properties .
Subcellular Localization
Epothilone E exhibits specific subcellular localization, primarily accumulating in the cytoplasm where it interacts with microtubules . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to microtubules to exert its stabilizing effects . Targeting signals and post-translational modifications may direct epothilone E to specific compartments or organelles, further modulating its activity and therapeutic potential .
Eigenschaften
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCNKYGSMOSYPV-OKOHHBBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201049-37-8 | |
| Record name | Epothilone E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOTHILONE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


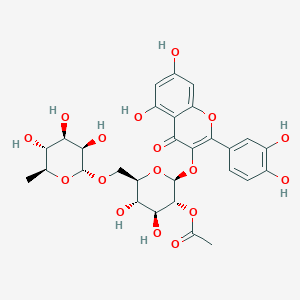
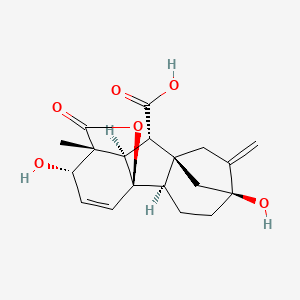
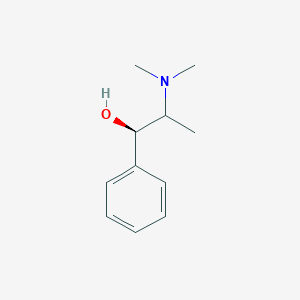
![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)
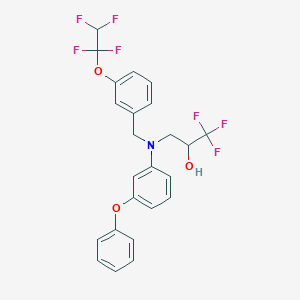
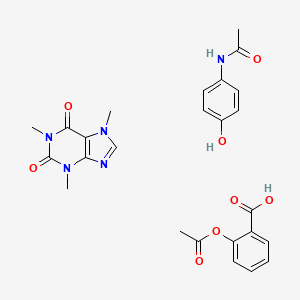
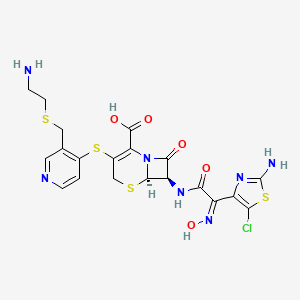
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
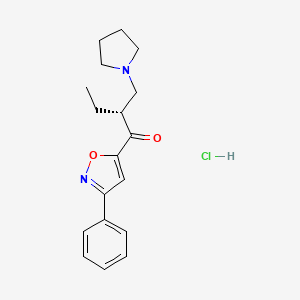
![(1S)-1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]-2-O-beta-D-glucopyranosyl-D-glucitol](/img/structure/B1242490.png)
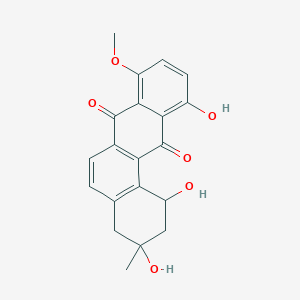
![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
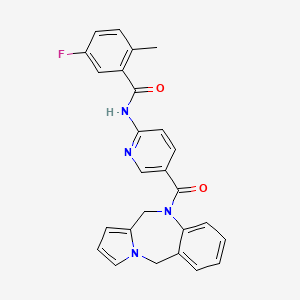
![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
